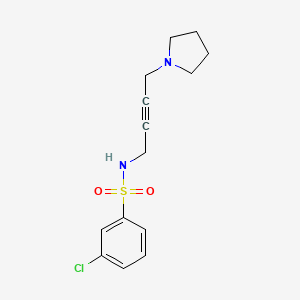

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S/c15-13-6-5-7-14(12-13)20(18,19)16-8-1-2-9-17-10-3-4-11-17/h5-7,12,16H,3-4,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKBVNTXBNLPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the but-2-yn-1-yl chain. The final step involves the sulfonation of the benzene ring and the introduction of the chlorine atom. Common reagents used in these reactions include pyrrolidine, but-2-yne, and benzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .

Scientific Research Applications

3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Key Observations :

- Sulfonamide vs. Phthalimide Backbone : The target and share a sulfonamide core, which is associated with enzyme inhibition (e.g., kinase or protease targets). In contrast, ’s phthalimide structure is primarily used in polymer synthesis due to its anhydride-forming capability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The pyrrolidine-alkyne group in the target likely increases lipophilicity compared to ’s polar pyrazolo-pyrimidine-chromenone system. This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- The target’s melting point is unreported but may be lower due to conformational flexibility from the alkyne spacer.

Research Findings and Implications

- Polymer Applications : ’s phthalimide derivative highlights the divergent utility of chloro-aromatic compounds in materials science, whereas sulfonamides like the target are more drug-like .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and alkyne functionalization. Key steps include:

- Sulfonamide formation : Reacting 3-chlorobenzenesulfonyl chloride with an amine-containing alkyne precursor (e.g., 4-(pyrrolidin-1-yl)but-2-yn-1-amine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

- Critical conditions : Temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly affect yields. For example, excess sulfonyl chloride improves coupling efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : - and -NMR identify proton environments (e.g., pyrrolidine CH groups at δ 2.5–3.0 ppm, alkyne protons absent due to symmetry) .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 367.0823 calculated for CHClNOS) .

- TLC : Monitors reaction progress using silica plates with UV visualization (R ~0.4 in 1:4 methanol:toluene) .

Q. How does the pyrrolidine-alkyne moiety influence the compound’s reactivity?

The pyrrolidine ring enhances solubility in polar solvents (e.g., DMSO) via hydrogen bonding, while the alkyne enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition for bioconjugation). Reactivity is pH-sensitive:

- Acidic conditions : Protonation of pyrrolidine reduces nucleophilicity.

- Basic conditions : Deprotonation of sulfonamide NH increases electrophilicity .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against carbonic anhydrase IX (CA IX)?

The compound binds CA IX via the sulfonamide group, coordinating the zinc ion in the enzyme’s active site. Key interactions:

- Hydrogen bonding : Sulfonamide NH with Thr198.

- Hydrophobic interactions : Chlorophenyl and pyrrolidine groups with Val121 and Leu197.

- Kinetics : Competitive inhibition with K values <50 nM, comparable to reference inhibitors like SLC-0111 .

Table 1 : Inhibition Data for Carbonic Anhydrase Isoforms

| Isoform | IC (nM) | Selectivity Ratio (vs. CA II) |

|---|---|---|

| CA IX | 10.93–25.06 | 150–200 |

| CA II | 2200–3500 | 1 |

| Data adapted from enzymatic assays using stopped-flow CO hydration . |

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC values may arise from:

- Assay conditions : Variations in pH (e.g., acidic tumor microenvironments enhance CA IX inhibition) .

- Protein purity : Impure enzyme preparations skew kinetic measurements.

- Cellular models : Membrane permeability differences in 2D vs. 3D cell cultures .

Methodological recommendation : Standardize assays using recombinant CA IX (≥95% purity) and physiological pH (6.5–7.0) .

Q. What computational strategies predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against >200 human kinases.

- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns trajectories).

- ADMET profiling : Predict low hepatotoxicity (e.g., SwissADME) but moderate blood-brain barrier permeability .

Table 2 : Predicted ADMET Properties

| Property | Prediction | Tool Used |

|---|---|---|

| LogP | 2.8 | ChemAxon |

| CYP2D6 inhibition | Low | admetSAR |

| hERG liability | Moderate | Pred-hERG |

Methodological Notes

- Synthetic challenges : Steric hindrance from the pyrrolidine group may reduce alkyne coupling efficiency. Mitigate via slow reagent addition .

- Analytical pitfalls : Alkyne protons are NMR-silent; confirm alkyne integrity via IR (C≡C stretch ~2100 cm) .

- Biological validation : Use CRISPR-Cas9 CA IX knockout cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.